molecular formula C32H48O5 B1445991 Gypsogenin acetate CAS No. 27706-38-3

Gypsogenin acetate

Cat. No.: B1445991
CAS No.: 27706-38-3
M. Wt: 512.7 g/mol
InChI Key: MCDYEFFAFNMJFD-PRGPMLBASA-N
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Description

Gypsogenin acetate is a derivative of gypsogenin, a pentacyclic triterpene . Gypsogenin has attracted widespread attention from medicinal chemists due to its prominent anti-cancer potential . It has proved itself as a new anti-proliferative player battling for a frontline position among other classic pentacyclic triterpenes such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol .


Synthesis Analysis

The most important reactions of gypsogenin involve the modification of its four functional groups . Forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .


Molecular Structure Analysis

The structure of this compound has been established through various studies . It is a derivative of gypsogenin, which has four functional groups that can be modified .


Chemical Reactions Analysis

The most important reactions of gypsogenin involve the modification of its four functional groups . These modifications are crucial in the synthesis of this compound and its semisynthetic derivatives .


Physical and Chemical Properties Analysis

This compound is a derivative of gypsogenin with a molecular formula of C32H48O5 and a molecular weight of 512.72 .

Scientific Research Applications

Cholinesterase Inhibition

Gypsogenin acetate has been identified as a potent inhibitor of cholinesterases, a class of enzymes involved in the breakdown of the neurotransmitter acetylcholine. Research by Heller et al. (2014) discovered that derivatives of gypsogenin exhibit significant inhibitory activity against butyrylcholinesterase and acetylcholinesterase, highlighting its potential for applications in neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are of therapeutic interest. This compound derivatives were found to possess inhibitory activity comparable to that of established treatments, suggesting a promising avenue for the development of new neuroprotective drugs (Heller et al., 2014).

Future Directions

Gypsogenin and its derivatives, including gypsogenin acetate, have shown promise in anti-cancer therapy . Future extensive structure-activity relationship (SAR) studies of gypsogenin will advance it to a frontline position in the pentacyclic triterpenes Game of Thrones on anti-cancer therapy .

Properties

CAS No.

27706-38-3

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H48O5/c1-20(34)37-25-11-12-28(4)23(29(25,5)19-33)10-13-31(7)24(28)9-8-21-22-18-27(2,3)14-16-32(22,26(35)36)17-15-30(21,31)6/h8,19,22-25H,9-18H2,1-7H3,(H,35,36)/t22-,23+,24+,25-,28-,29-,30+,31+,32-/m0/s1

InChI Key

MCDYEFFAFNMJFD-PRGPMLBASA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gypsogenin acetate
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